molecular formula C11H12BrClO2 B14028200 Isopropyl 4-bromo-5-chloro-2-methylbenzoate

Isopropyl 4-bromo-5-chloro-2-methylbenzoate

Cat. No.: B14028200
M. Wt: 291.57 g/mol
InChI Key: ZGDYFRFTORJZNE-UHFFFAOYSA-N
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Description

Isopropyl 4-bromo-5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an isopropyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-bromo-5-chloro-2-methylbenzoate typically involves the esterification of 4-bromo-5-chloro-2-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4-bromo-5-chloro-2-methylbenzoic acid+isopropanolH2SO4isopropyl 4-bromo-5-chloro-2-methylbenzoate+H2O\text{4-bromo-5-chloro-2-methylbenzoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-bromo-5-chloro-2-methylbenzoic acid+isopropanolH2​SO4​​isopropyl 4-bromo-5-chloro-2-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-bromo-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Isopropyl 4-bromo-5-chloro-2-methylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 4-bromo-5-chloro-2-methylbenzoate depends on its specific applicationThe exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-bromo-2-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Isopropyl 4-chloro-2-methylbenzoate: Lacks the bromine atom, leading to different chemical and biological properties.

    Isopropyl 4-bromo-5-chloro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Uniqueness

Isopropyl 4-bromo-5-chloro-2-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring, along with the isopropyl ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

propan-2-yl 4-bromo-5-chloro-2-methylbenzoate

InChI

InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-5-10(13)9(12)4-7(8)3/h4-6H,1-3H3

InChI Key

ZGDYFRFTORJZNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC(C)C)Cl)Br

Origin of Product

United States

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